molecular formula C8H7Br2ClO B1451658 4-Bromo-1-(2-bromoethoxy)-2-chlorobenzene CAS No. 796098-80-1

4-Bromo-1-(2-bromoethoxy)-2-chlorobenzene

Cat. No.: B1451658
CAS No.: 796098-80-1
M. Wt: 314.4 g/mol
InChI Key: SLIHCPFRJAJBQM-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-bromoethoxy)-2-chlorobenzene is a halogenated organic compound that belongs to the class of aromatic ethers It is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a benzene ring

Scientific Research Applications

4-Bromo-1-(2-bromoethoxy)-2-chlorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of halogenated aromatic compounds and their reactivity.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, including intermediates for agrochemicals and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-bromoethoxy)-2-chlorobenzene typically involves the bromination of 1-(2-bromoethoxy)-2-chlorobenzene. One common method is the reaction of 1-(2-bromoethoxy)-2-chlorobenzene with bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages such as improved reaction control, higher yields, and reduced waste generation.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-bromoethoxy)-2-chlorobenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Major Products Formed

    Nucleophilic Substitution: Products such as 4-hydroxy-1-(2-bromoethoxy)-2-chlorobenzene or 4-amino-1-(2-bromoethoxy)-2-chlorobenzene.

    Oxidation: Products such as 4-bromo-1-(2-bromoethoxy)-2-chlorobenzaldehyde or 4-bromo-1-(2-bromoethoxy)-2-chlorobenzoic acid.

    Reduction: Products such as 1-(2-bromoethoxy)-2-chlorobenzene or 1-(2-ethoxy)-2-chlorobenzene.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-bromoethoxy)-2-chlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the ethoxy group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(2-bromoethoxy)benzene
  • 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene
  • 4-Bromo-1-(2-bromoethoxy)-2-methylbenzene

Uniqueness

4-Bromo-1-(2-bromoethoxy)-2-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the ethoxy group provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

4-bromo-1-(2-bromoethoxy)-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2ClO/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIHCPFRJAJBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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